molecular formula C16H18N4O2S B2429907 2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide CAS No. 242472-10-2

2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide

Cat. No. B2429907
CAS RN: 242472-10-2
M. Wt: 330.41
InChI Key: LUHMAGRQMLKILS-UHFFFAOYSA-N
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Description

The compound “2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide” has a molecular formula of C16H18N4O2S. It has an average mass of 330.405 Da and a monoisotopic mass of 330.115051 Da . The compound is also known by its IUPAC name "2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-ethylhydrazinecarbothioamide" .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a benzyl group attached to a pyridine ring, which is further connected to a carbonyl group. This carbonyl group is linked to an ethyl hydrazinecarbothioamide group .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3. It has a molar refractivity of 91.7±0.3 cm3. The compound has 6 hydrogen bond acceptors and 3 hydrogen bond donors. It has 7 freely rotating bonds. The compound has a polar surface area of 106 Å2 and a molar volume of 252.6±3.0 cm3 .

Scientific Research Applications

properties

IUPAC Name

1-[(1-benzyl-6-oxopyridine-3-carbonyl)amino]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-2-17-16(23)19-18-15(22)13-8-9-14(21)20(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,18,22)(H2,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHMAGRQMLKILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide

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